molecular formula C8H6ClFO B105557 3-Fluoro-5-methylbenzoyl chloride CAS No. 886497-77-4

3-Fluoro-5-methylbenzoyl chloride

Cat. No. B105557
M. Wt: 172.58 g/mol
InChI Key: IWZPKRATPLHNAH-UHFFFAOYSA-N
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Description

The compound of interest, 3-Fluoro-5-methylbenzoyl chloride, is a fluorinated aromatic acyl chloride that serves as a building block in organic synthesis. It is related to other fluorinated benzoyl chlorides and derivatives that have been synthesized and characterized in various studies. These compounds are often used in the synthesis of more complex molecules due to the reactivity of the acyl chloride group and the influence of the fluorine atom on the aromatic ring .

Synthesis Analysis

The synthesis of related fluorinated benzoyl chlorides involves multi-step reactions, starting from different fluorinated benzaldehydes or benzoic acids. For instance, the Fries rearrangement, a Lewis acid-catalyzed process, has been employed to produce 3-fluoro-4-methoxybenzoyl chloride on a kilogram scale, demonstrating the scalability of such synthetic methods . Another example includes the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, which involves steps like oximation, chlorination, cyclization, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde . These methods highlight the practicality and efficiency of synthesizing fluorinated aromatic compounds with potential for high yields and low costs.

Molecular Structure Analysis

The molecular structures of fluorinated benzoyl derivatives are often characterized by X-ray crystallography, which provides detailed information about the crystal lattice and intermolecular interactions. For example, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was determined, revealing weak intermolecular C–H···O and C–H···F interactions that contribute to the packing in the crystal structure . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Fluorinated benzoyl chlorides are reactive intermediates that can undergo various chemical reactions. They can be used to acylate amines, alcohols, and other nucleophiles. For instance, 2-fluorobenzoyl chloride has been used in the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole, followed by a microwave-assisted Fries rearrangement to produce benzamide derivatives . These reactions demonstrate the versatility of fluorinated benzoyl chlorides in organic synthesis, enabling the construction of complex molecules with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoyl chlorides are influenced by the presence of the fluorine atom and the acyl chloride group. The fluorine atom is highly electronegative, which can affect the electron distribution in the aromatic ring and thus influence the reactivity of the compound. The acyl chloride group is highly reactive, making these compounds suitable for further functionalization. Thermal stability and phase transitions of these compounds can be investigated using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), as seen in the study of a related compound . Additionally, solubility and polymorphism are important properties that can be assessed to understand the behavior of these compounds under different conditions .

Scientific Research Applications

  • Synthesis of Organic Compounds :

    • A study by Su Wei-ke (2008) details the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, a process involving oximation, chlorination, cyclization, hydrolysis, and acyl chlorination. This demonstrates the use of 3-Fluoro-5-methylbenzoyl chloride in complex organic syntheses (Su Wei-ke, 2008).
    • In another study, the synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one using 3-Fluoro-5-methylbenzoyl chloride is described. This synthesis illustrates the utility of the compound in creating complex molecular structures (V. Kurteva & M. Petrova, 2015).
  • Electrochemical Studies :

    • A study by Li Xiao and K. Johnson (2003) explores the electrochemistry of ionic liquids, identifying impurity chloride (potentially including compounds like 3-Fluoro-5-methylbenzoyl chloride) and suggesting methods for its elimination. This highlights the importance of understanding the electrochemical properties of such compounds (Li Xiao & K. Johnson, 2003).
  • Catalysis and Chemical Reactions :

    • Research by Moreno-Fuquen et al. (2019) demonstrates the use of 3-Fluoro-5-methylbenzoyl chloride in the synthesis of complex molecules through catalyst- and solvent-free conditions. This study provides insight into its role in facilitating chemical reactions (R. Moreno-Fuquen et al., 2019).
  • Advanced Material Synthesis :

    • A study by A. A. Zaki, H. Ahmed, and M. Hagar (2018) investigates the orientation effect of fluorine atoms on optical properties of certain liquid crystals. 3-Fluoro-5-methylbenzoyl chloride could potentially be relevant in the synthesis of these types of materials (A. A. Zaki, H. Ahmed & M. Hagar, 2018).
  • Analytical and Diagnostic Applications :

    • Research conducted by K. G. Blass (1995) explores the development of a new quantitative fluorometric assay for creatinine, where compounds like 3-Fluoro-5-methylbenzoyl chloride may be utilized in the reaction process. This demonstrates its potential application in analytical chemistry and diagnostics (K. G. Blass, 1995).

Safety And Hazards

3-Fluoro-5-methylbenzoyl chloride is classified as a skin corrosion (Category 1B), and serious eye damage (Category 1) substance . It causes severe skin burns and eye damage . In case of contact with skin or eyes, immediate medical attention is required . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-fluoro-5-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-6(8(9)11)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZPKRATPLHNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392848
Record name 3-Fluoro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methylbenzoyl chloride

CAS RN

886497-77-4
Record name 3-Fluoro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Wendt, SD Deeter, SE Bove, CS Knauer… - Bioorganic & medicinal …, 2007 - Elsevier
… To a solution of 4-dimethylaminopyridine (0.872 g, 7.139 mmol) in dimethylacetamide (3 mL) was added 3-fluoro-5-methylbenzoyl chloride (1.540 g, 8.923 mmol) and the combined …
Number of citations: 37 www.sciencedirect.com

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